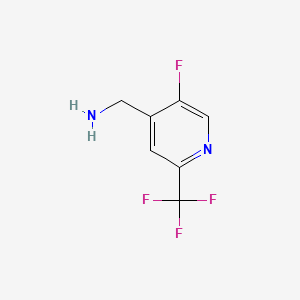
(5-Fluoro-2-(trifluoromethyl)pyridin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine is a chemical compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach relies on assembling the pyridine ring from a trifluoromethyl-containing building block . The choice of method depends on the desired target compound and the specific reaction conditions required.
Analyse Des Réactions Chimiques
1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a trifluoromethyl group enhances its binding affinity to target molecules, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives:
Indole derivatives: These compounds have been investigated for their antiviral activity and other biological properties.
The uniqueness of 1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine lies in its specific chemical structure, which imparts distinctive physical and chemical properties, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C7H6F4N2 |
|---|---|
Poids moléculaire |
194.13 g/mol |
Nom IUPAC |
[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H6F4N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H,2,12H2 |
Clé InChI |
OPUIKRDBQPOUMY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1C(F)(F)F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



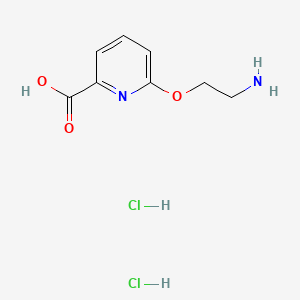
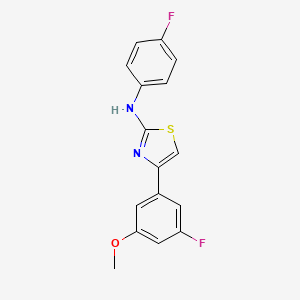
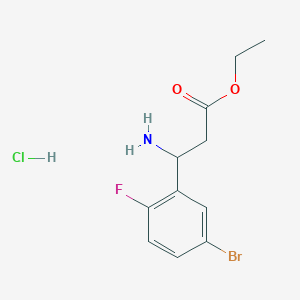
![tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate](/img/structure/B13485856.png)
![5-[2-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485864.png)
![Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485872.png)
![rac-tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13485874.png)
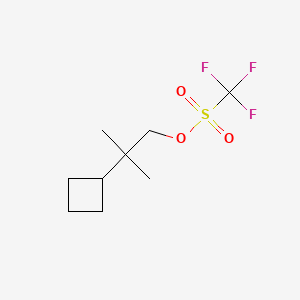
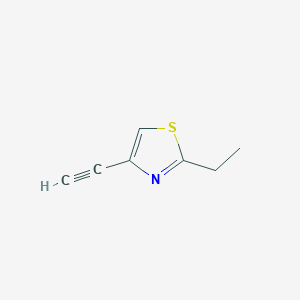
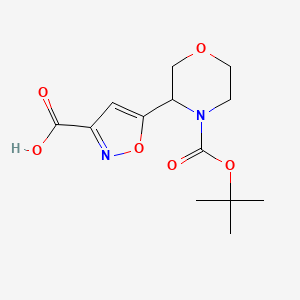
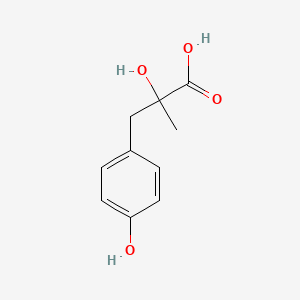
![5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13485910.png)

